5-bromo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O4S/c18-14-4-3-13(26-14)17(24)20-16-11-8-27-9-12(11)21-22(16)7-15(23)19-6-10-2-1-5-25-10/h3-4,10H,1-2,5-9H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVGIKKJQMVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₉BrN₄O₄S |
| Molecular Weight | 455.3 g/mol |
| CAS Number | 1105250-14-3 |
The structure includes a furan ring, a thieno[3,4-c]pyrazole moiety, and a bromine substituent, which contribute to its chemical reactivity and biological activity .
Anticancer Potential
Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer activities. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. The presence of the thieno and furan rings may play a crucial role in these effects by interacting with cellular targets involved in cancer progression.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that the compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Targeting Specific Pathways : The unique structural components allow for potential interactions with key signaling pathways involved in tumor growth and survival.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Interaction Studies
Interaction studies involving this compound could focus on its binding affinity to various biological targets. Potential areas of investigation include:
- Enzyme Inhibition : Assessing the ability of the compound to inhibit specific enzymes related to cancer metabolism.
- Receptor Binding : Evaluating the binding affinity to receptors involved in tumorigenesis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Notable findings include:
- Antitumor Efficacy : In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity .
- Mechanistic Insights : Research indicated that these compounds could induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the bromine substituent and the furan ring significantly affected biological activity, highlighting the importance of structural optimization for enhancing efficacy .
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thieno[3,4-c]pyrazole framework is known for its ability to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives of thieno[3,4-c]pyrazole have shown promising results in targeting cancer cells by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno-Pyrazole Cores
- 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6): This analogue replaces the furan-2-carboxamide with a benzamide group and lacks the tetrahydrofuran-containing side chain. The absence of the tetrahydrofuran moiety may reduce solubility, while the benzamide group could enhance aromatic stacking interactions in hydrophobic binding pockets .
Compounds with Furan Carboxamide Moieties
- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide): This dihydropyridine derivative incorporates a furyl group and carboxamide, similar to the target compound. The dihydropyridine core is associated with calcium channel modulation, indicating possible cardiovascular applications. However, the lack of a thieno-pyrazole system may limit its specificity for kinase targets .
- 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d): Synthesized via hydrazine-mediated pathways, this compound highlights the versatility of furan carboxamides in forming stable hydrogen bonds.
Compounds with Tetrahydrofuran Substituents
- N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (CAS: 810633-89-7): This compound shares the tetrahydrofuran-methylamine side chain but replaces the thieno-pyrazole core with a triazine-benzothiazole system. Such structural differences suggest divergent mechanisms, possibly in antimicrobial or antiviral applications .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can key intermediates be characterized?
- Methodology : A multi-step synthesis is typically employed, starting with the functionalization of the thieno[3,4-c]pyrazole core. For example, the 2-oxoethylamine side chain can be introduced via reductive amination using a tetrahydrofuran-2-ylmethylamine derivative. Key intermediates (e.g., brominated furan-carboxamide precursors) should be purified via silica gel chromatography and characterized using , , and high-resolution mass spectrometry (HRMS). Evidence from analogous syntheses highlights the use of Ru-catalyzed amination for similar heterocyclic systems .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR : and NMR can confirm regioselectivity of substituents (e.g., bromine placement on the furan ring). 2D techniques like HMBC or NOESY resolve ambiguities in spatial arrangements .
- X-ray crystallography : Essential for unambiguous confirmation of stereochemistry and molecular packing, as demonstrated in structurally related pyrazole derivatives .
- FT-IR/Raman : Identify functional groups (e.g., carbonyl stretching at ~1700 cm) and monitor reaction progress .
Q. How can the reactivity of the tetrahydrofuran-2-ylmethylamine moiety be leveraged in derivatization?
- Methodology : The tetrahydrofuran (THF) ring’s oxygen atom can participate in hydrogen bonding, influencing solubility and binding affinity. The methylamine group enables further functionalization via acylation or alkylation. For instance, coupling with activated esters (e.g., NHS esters) under mild basic conditions (pH 7–8) can generate prodrugs or conjugates .
Advanced Research Questions
Q. What strategies optimize reaction yields for complex multi-step syntheses of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading). Bayesian optimization algorithms can efficiently navigate high-dimensional parameter spaces, reducing trial iterations .
- Flow chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., bromination), enhancing reproducibility and scalability .
Q. How can computational modeling predict the compound’s pharmacokinetic or electronic properties?
- Methodology :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide redox stability assessments. For example, the bromine atom’s electron-withdrawing effect lowers the LUMO, enhancing electrophilicity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase domains) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and active-site residues .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodology :
- Cross-validation : Repeat NMR under varied conditions (e.g., deuterated solvents, temperature) to rule out dynamic effects.
- Complementary techniques : Use X-ray crystallography for absolute configuration, especially if rotational isomers (rotamers) are suspected in solution-phase NMR .
- Case Study : A dihydrothienopyrazole analog showed discrepancies in NMR coupling constants due to rotameric exchange; X-ray data confirmed the dominant conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
